molecular formula C17H32ClN2O8PS B13856774 [(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

Cat. No.: B13856774
M. Wt: 490.9 g/mol
InChI Key: GOTDPKVMVWZIIW-DFWXYXNQSA-N
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Description

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate stereochemistry and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically starts with the preparation of the core oxane ring, followed by the introduction of the chloro, amino, and dihydroxy groups. The final step involves the phosphorylation to form the dihydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones, while substitution of the chloro group with an amino group can form an amine derivative.

Scientific Research Applications

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate can be compared with other similar compounds, such as:

    [(2S,3S,5R)-3-[(2S)-3-({[(2R,3R,4R,5R)-3-hydroxy-4-methoxy-5-(thymin-1-yl)tetrahydrofuran-2-yl]methyl}amino)-2-methyl-3-oxopropyl]-5-(thymin-1-yl)]: This compound shares similar stereochemistry and functional groups but differs in its overall structure and biological activity.

    [(2R,3R,4R,5R)-3-hydroxy-4-methoxy-5-(thymin-1-yl)tetrahydrofuran-2-yl]: Another compound with similar functional groups but different stereochemistry and applications.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H32ClN2O8PS

Molecular Weight

490.9 g/mol

IUPAC Name

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9+,10?,11+,12+,13?,14+,15?,17+/m0/s1

InChI Key

GOTDPKVMVWZIIW-DFWXYXNQSA-N

Isomeric SMILES

CC[C@@H]1CC(N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl

Origin of Product

United States

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